What are the chemical properties of Ethoxytriethylsilane?
What are the chemical properties of Ethoxytriethylsilane?
An In-depth Technical Guide to the Chemical Properties of Ethoxytriethylsilane
For researchers, scientists, and drug development professionals, a deep understanding of reagent properties is fundamental to innovation. Ethoxytriethylsilane (CAS No. 597-67-1), a member of the monoalkoxysilane family, is a versatile compound whose chemical behavior is pivotal in various synthetic and material science applications. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and characterization, offering field-proven insights into its handling and application.
Molecular Structure and Physicochemical Properties
Ethoxytriethylsilane, with the chemical formula C₈H₂₀OSi, possesses a central silicon atom bonded to three ethyl groups, imparting significant steric bulk, and one ethoxy group, which is the primary site of its characteristic reactivity.[1][2] This structure dictates its physical and chemical nature.
Table 1: Physicochemical Properties of Ethoxytriethylsilane
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | ethoxy(triethyl)silane | [3] |
| CAS Number | 597-67-1 | [2] |
| Molecular Formula | C₈H₂₀OSi | [1][2] |
| Molecular Weight | 160.33 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 154-155.6 °C at 760 mmHg | [2][4] |
| Density | ~0.816 g/cm³ | [4] |
| Flash Point | 36 °C (96.8 °F) | [2] |
| Refractive Index | ~1.41 |
| Moisture Sensitivity | Moisture sensitive |[5] |
Core Reactivity: The Si-O-C Linkage
The chemical behavior of ethoxytriethylsilane is dominated by the reactivity of its silicon-ethoxy (Si-O-C) bond. This bond is susceptible to cleavage, primarily through hydrolysis, which serves as the gateway to its most common applications.
Hydrolysis: Formation of Triethylsilanol
The cornerstone of ethoxytriethylsilane's reactivity is its hydrolysis in the presence of water, which cleaves the ethoxy group to form triethylsilanol (Et₃SiOH) and ethanol.[6] This reaction is the initial and often rate-determining step in processes like sol-gel synthesis or surface modification.[7]
The rate and mechanism of hydrolysis are highly dependent on the reaction conditions, particularly pH.[6][7]
-
Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[6][7] This mechanism is generally faster than hydrolysis under neutral or basic conditions.[7]
-
Base-Catalyzed Hydrolysis (pH > 7): In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxide.[7] While hydrolysis occurs, basic conditions significantly promote the subsequent condensation reaction.[6]
The stability of silyl ethers, and by extension alkoxysilanes, is largely dictated by the steric bulk of the substituents on the silicon atom.[8][9] The three ethyl groups in ethoxytriethylsilane offer moderate steric hindrance, making it more stable towards hydrolysis than smaller analogs like ethoxytrimethylsilane, but less stable than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers.[8][10]
Condensation: Formation of Siloxanes
Following hydrolysis, the newly formed, reactive triethylsilanol molecules can undergo condensation with each other to form hexaethyldisiloxane and water. This process creates a stable siloxane bond (Si-O-Si).[6][7] The rate of condensation is also heavily influenced by pH, temperature, and concentration.[6]
Reaction Scheme:
-
Hydrolysis: Et₃Si-OEt + H₂O ⇌ Et₃Si-OH + EtOH
-
Condensation: 2 Et₃Si-OH ⇌ Et₃Si-O-SiEt₃ + H₂O
This two-step process is fundamental to applications where a polysiloxane network is desired.[7]
Spectroscopic Characterization
A comprehensive understanding of a molecule requires thorough spectroscopic analysis. The expected spectral data for ethoxytriethylsilane are crucial for its identification and purity assessment.[11][12]
Table 2: Predicted Spectroscopic Data for Ethoxytriethylsilane
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -O-CH₂ -CH₃ (quartet) | ~3.7 ppm |
| -Si-(CH₂ -CH₃)₃ (quartet) | ~0.9 ppm | |
| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |
| -Si-(CH₂-CH₃ )₃ (triplet) | ~0.6 ppm | |
| ¹³C NMR | -O-CH₂ -CH₃ | ~58 ppm |
| -O-CH₂-CH₃ | ~18 ppm | |
| -Si-CH₂ -CH₃ | ~7 ppm | |
| -Si-CH₂-CH₃ | ~8 ppm | |
| FTIR | C-H stretch | 2800-3000 cm⁻¹ |
| Si-O-C asymmetric stretch | ~1080 cm⁻¹ (strong, broad) | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 160 |
| [M-CH₃]⁺ | m/z 145 |
| | [M-CH₂CH₃]⁺ | m/z 131 |
Note: Predicted values are based on general principles of NMR, IR, and MS spectroscopy and data from similar alkoxysilane compounds.[11][13][14]
Experimental Protocols
Protocol: Real-Time Monitoring of Hydrolysis via ATR-FTIR
This protocol allows for the in-situ study of the hydrolysis of ethoxytriethylsilane by monitoring changes in the infrared spectrum over time.[6][7]
Materials:
-
Ethoxytriethylsilane
-
Ethanol (as co-solvent)
-
Deionized water
-
Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Methodology:
-
System Preparation: Ensure the ATR crystal is clean and dry. Record a background spectrum.
-
Solution Preparation: In a vial, prepare a solution of ethoxytriethylsilane in ethanol (e.g., 5% v/v). In a separate container, prepare the desired ethanol/water mixture (e.g., 95:5 v/v).
-
Reaction Initiation: Add the catalyst to the ethanol/water mixture. Combine this mixture with the ethoxytriethylsilane solution and mix thoroughly to start the reaction.
-
Data Acquisition: Immediately place an aliquot of the reacting solution onto the ATR crystal.
-
Time-Resolved Analysis: Acquire IR spectra at regular intervals (e.g., every 60 seconds) for a designated period.
-
Data Analysis: Monitor the decrease in the intensity of the characteristic Si-O-C peak (~1080 cm⁻¹) and the corresponding increase in the broad O-H stretch of the silanol product (~3200-3600 cm⁻¹) and ethanol.[7] Plotting the peak intensity changes over time allows for the determination of reaction kinetics.
Applications in Synthesis
While primarily a precursor for materials via hydrolysis and condensation, ethoxytriethylsilane is related to other key synthetic reagents.
-
Precursor to Silyl Ethers: Like other alkoxysilanes, it can be used to form silyl ethers, which serve as robust protecting groups for alcohols in multi-step organic synthesis.[8][15] The triethylsilyl (TES) group is more stable than the trimethylsilyl (TMS) group but is readily cleaved by fluoride sources (like TBAF) or acidic conditions.[15][16]
-
Relation to Triethylsilane: Ethoxytriethylsilane can be considered a precursor or an oxidized form of triethylsilane (Et₃SiH).[17] Triethylsilane is a widely used mild reducing agent, particularly for ionic hydrogenations when paired with a strong acid.[18][19][20]
Safety and Handling
Ethoxytriethylsilane is a flammable liquid and vapor.[21] It is also moisture-sensitive, and contact with water will initiate the hydrolysis process, releasing ethanol.[5]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[22] Ground and bond containers during transfer to prevent static discharge.[22][23]
-
Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.[23]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as acids.[5][21]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[23] For eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move the person to fresh air.[23]
Conclusion
Ethoxytriethylsilane is a valuable organosilicon compound whose chemical properties are centered on the reactivity of its Si-O-C bond. Its susceptibility to controlled hydrolysis and subsequent condensation makes it a key building block in materials science. For synthetic chemists, the triethylsilyl moiety it provides is a moderately stable protecting group, offering a balance between robustness and ease of cleavage. A thorough understanding of its reactivity, guided by spectroscopic analysis and safe handling protocols, is essential for leveraging its full potential in research and development.
References
-
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Ethyltriethoxysilane. (2025). Benchchem. 7
-
Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. (n.d.). MilliporeSigma. 15
-
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers. (2025). Benchchem. 8
-
SAFETY DATA SHEET - Ethoxytrimethylsilane. (2025). Fisher Scientific. 5
-
Ethoxytriethylsilane. (n.d.). CymitQuimica. 1
-
The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. (2025). Benchchem. 9
-
Ethoxytriethylsilane | CAS#:597-67-1. (2025). Chemsrc. 2
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. 16
-
Material Safety Data Sheet - Ethoxytrimethylsilane, 98%. (n.d.). Cole-Parmer. 22
-
Ethoxytrimethylsilane - Safety Data Sheet. (n.d.). ChemicalBook. 23
-
Controlling the rate of Ethyltriethoxysilane hydrolysis in solution. (2025). Benchchem. 6
-
Ethoxytriethylsilane - Physico-chemical Properties. (2024). ChemBK. 4
-
Ethoxytriethylsilane | C8H20OSi | CID 284135. (n.d.). PubChem, NIH. 3
-
Ethoxytriethylsilane 597-67-1. (n.d.). TCI Deutschland GmbH. Link
-
Peace, B. W., et al. (1973). Polymers From The Hydrolysis Of Tetraethoxysilane. Scholars' Mine. 24
-
Deprotection of Silyl Ethers - Technical Library. (n.d.). Gelest. 10
-
Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). (2025). Benchchem. 11
-
Scheme for ethoxysilane hydrolytic polycondensation. (n.d.). ResearchGate. 25
-
Triethylsilane. (n.d.). Wikipedia. 17
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. 26
-
Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent in Organic Synthesis. (2025). Benchchem. 18
-
The Role of Triethylsilane in Modern Organic Synthesis: A Focus on Reduction and Deprotection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. 19
-
Ethoxytriethylsilane - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. 27
-
Ethoxytriethylsilane | 597-67-1. (n.d.). TCI AMERICA. 21
-
The Many Applications of Triethylsilane: From Synthesis to Industry. (n.d.). Changfu Chemical. 20
-
Applications of Triethylsilane. (2019). ChemicalBook. 28
-
Synthesis method of triethylsilane. (n.d.). Google Patents. 29
-
ETHOXYTRIETHYLSILANE | 597-67-1. (2025). ChemicalBook. 30
-
Ethoxytriethylsilane (C8H20OSi). (n.d.). PubChemLite. 31
-
Triethylsilane (TES). (n.d.). Organic Chemistry Portal. 32
-
Ethoxytriethylsilane | CAS 597-67-1. (n.d.). Santa Cruz Biotechnology. 33
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. 12
-
NMR Spectroscopy. (n.d.). Michigan State University Chemistry. 13
-
Spectroscopy: IR, NMR, Mass Spec. (n.d.). Leah4Sci. 14
Sources
- 1. Ethoxytriethylsilane | CymitQuimica [cymitquimica.com]
- 2. Ethoxytriethylsilane | CAS#:597-67-1 | Chemsrc [chemsrc.com]
- 3. Ethoxytriethylsilane | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. nbinno.com [nbinno.com]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. Triethylsilane - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 21. Ethoxytriethylsilane | 597-67-1 | TCI AMERICA [tcichemicals.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 25. researchgate.net [researchgate.net]
- 26. gelest.com [gelest.com]
- 27. spectrabase.com [spectrabase.com]
- 28. Applications of Triethylsilane_Chemicalbook [chemicalbook.com]
- 29. CN113880875A - Synthesis method of triethylsilane - Google Patents [patents.google.com]
- 30. ETHOXYTRIETHYLSILANE | 597-67-1 [chemicalbook.com]
- 31. PubChemLite - Ethoxytriethylsilane (C8H20OSi) [pubchemlite.lcsb.uni.lu]
- 32. Triethylsilane (TES) [organic-chemistry.org]
- 33. scbt.com [scbt.com]
